molecular formula C7H12N2O3 B14784974 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14784974
M. Wt: 172.18 g/mol
InChI Key: IJRYBMUFAAHYPA-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a methylcarbamoyl group (-CONHCH₃) at the 1-position and a carboxylic acid (-COOH) at the 2-position. Its molecular formula is C₇H₁₂N₂O₃, with a molecular weight of 185.18 g/mol (calculated).

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)

InChI Key

IJRYBMUFAAHYPA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chloroacetylation of S-proline followed by amidation of its carboxylate group . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions at the Carbamoyl Group

The methylcarbamoyl moiety undergoes nucleophilic substitution under basic conditions. In a study synthesizing related pyrrolidine derivatives, treatment with alkyl halides or aryl halides in the presence of phase transfer catalysts (e.g., quaternary ammonium salts) facilitated alkylation at the carbamoyl nitrogen . For example:

text
1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid + R-X → 1-(R-carbamoyl)pyrrolidine-2-carboxylic acid

Reaction rates depend on steric hindrance from the pyrrolidine ring and electronic effects of substituents .

Carboxylic Acid Reactivity

The 2-carboxylic acid group participates in classical reactions:

Reaction TypeConditionsProductYield (%)Reference
Esterification Methanol/H<sup>+</sup>Methyl ester85–92
Amidation EDCI/HOBtAmide derivatives70–78
Salt Formation NaOH/H<sub>2</sub>OSodium salt>95

Notably, esterification preserves chirality when conducted at low temperatures .

Intramolecular Cyclization and Ring-Opening

Under catalytic hydrogenation or acidic conditions, the pyrrolidine ring undergoes structural modifications:

  • Catalytic Hydrogenation : Reduces double bonds in conjugated systems while retaining stereochemical integrity .

C–H Activation and Arylation

Palladium-catalyzed C–H functionalization enables direct arylation at the pyrrolidine C4 position. Key findings include :

  • Catalyst : [(o-tolyl)<sub>3</sub>P]<sub>2</sub>PdCl<sub>2</sub> (10 mol%)

  • Substrates : Aryl iodides (e.g., methyl 3-iodobenzoate)

  • Yield : 36–45% for mono-arylated products

  • Steric Effects : Bulky substituents on the aryl halide reduce efficiency .

Adduct Formation with 1,3-Dicarbonyl Compounds

The carboxylic acid group reacts with acetoacetic acid or malonic acid to form stable adducts, analogous to related pyrrolidine systems :

text
This compound + acetoacetic acid → 5-(2-oxopropyl)pyrrolidine-2-carboxylic acid

These adducts are characterized via IR spectroscopy and HRMS .

Racemization Studies

Direct alkylation of the carboxylic acid group induces partial racemization (up to 15% enantiomeric excess loss) . Racemization is minimized by:

  • Using protecting groups (e.g., Boc) before alkylation

  • Employing low-temperature conditions (−78°C) .

Comparative Reactivity with Analogues

Reactivity differences between this compound and related compounds highlight structural influences:

CompoundKey FeatureReactivity Trend
Pyrrolidine-2-carboxylic acidNo carbamoyl groupLower nucleophilicity
N-MethylpyrrolidineLacks carboxylic acidNo esterification capacity
1-Carbamoylpyrrolidine-2-carboxylic acidUnsubstituted carbamoylFaster substitution rates

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Carbamoyl vs. Acyl Groups

  • This compound contains a carbamoyl group (-CONHCH₃), which introduces hydrogen-bonding capability and moderate polarity. This contrasts with 1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid (), where an isobutyryl group (-COC(CH₃)₂) increases hydrophobicity .

Ester Derivatives

Compounds like (2S)-1-[4-(6-nitropyridin-3-yl)phenyl]pyrrolidine-2-carboxylic acid methyl ester () replace the carboxylic acid with a methyl ester (-COOCH₃), improving membrane permeability but requiring hydrolysis for activation .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound confers water solubility, whereas esterified analogs (e.g., ) are more lipid-soluble.

Biological Activity

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid is an organic compound notable for its unique structural features, including a pyrrolidine ring and both methylcarbamoyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and metabolic pathways.

  • Molecular Formula : C6_6H10_10N2_2O3_3
  • Molecular Weight : 158.16 g/mol
  • Structure : The compound consists of a pyrrolidine ring substituted with a methylcarbamoyl group and a carboxylic acid group.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound is believed to modulate enzyme activities by binding to active sites, thereby altering the conformation and function of these target molecules. This mechanism underlies its potential therapeutic applications in pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it has shown potential as an inhibitor of transglutaminases, which are implicated in several pathological conditions .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Metabolic Modulation : The compound may influence metabolic pathways by interacting with key enzymes involved in these processes, making it a candidate for further exploration in metabolic disorders .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound and its derivatives:

  • Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited the enzyme InhA from Mycobacterium tuberculosis, showcasing their potential as novel antituberculosis agents .
  • Antimicrobial Efficacy : Research on pyrrolidine derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent effects against MRSA strains .
  • Therapeutic Applications : Investigations into the compound's role as a chiral auxiliary in asymmetric synthesis have also been documented, further emphasizing its versatility in medicinal chemistry and drug development.

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Pyrrolidine-2-carboxylic acid Contains a carboxylic acid groupDifferent reactivity due to lack of methylcarbamoyl
Pyrrolidine-3,4-dicarboxylic acid Contains two carboxyl groupsIncreased acidity and reactivity
N-Methylpyrrolidine Lacks both carbamoyl and carboxylic acid groupsDistinct chemical behavior

Q & A

Q. What are the standard synthetic routes for 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid, and how are intermediates characterized?

The compound can be synthesized via amide formation, a common method for carbamoyl derivatives. For example, analogous procedures (e.g., General Procedure F1 in ) involve coupling pyrrolidine-2-carboxylic acid derivatives with methyl isocyanate or activated methylcarbamoyl precursors. Intermediates are typically characterized using 1H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) and Electrospray Ionization Mass Spectrometry (ESIMS) to confirm molecular ions (e.g., m/z 311.1 for structurally similar compounds) .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical for purity analysis. For example, LCMS purity thresholds >94% and HPLC retention time consistency (as in ) ensure minimal impurities. Quantitation of residual solvents or unreacted precursors can be achieved via gas chromatography (GC) paired with mass spectrometry .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (as employed by ICReDD in ) can predict transition states and energetics for amide bond formation. Computational screening of solvents, catalysts, or reaction conditions (e.g., temperature gradients) reduces experimental trial-and-error. Feedback loops integrating experimental data (e.g., NMR kinetics) refine computational models .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Cross-validation using complementary techniques is essential. For instance:

  • 1H NMR discrepancies (e.g., unexpected splitting patterns) may arise from conformational isomers; variable-temperature NMR can clarify dynamic processes.
  • ESIMS anomalies (e.g., adduct formation) require high-resolution MS (HRMS) to distinguish isotopic clusters.
  • Discrepancies between theoretical and observed m/z values warrant recalibration of ionization parameters or re-examination of synthetic pathways .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Stability studies should assess:

  • Hydrolytic degradation : Monitor pH-dependent hydrolysis of the carbamoyl group via LCMS under accelerated conditions (e.g., 40°C, 75% humidity).
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.
  • Light sensitivity : UV-Vis spectroscopy under controlled illumination detects photolytic byproducts. highlights the need for inert storage (e.g., argon atmosphere) to prevent oxidation .

Q. What reactor design principles apply to scaling up the synthesis of this compound?

Reactor design should align with RDF2050112 ( ), emphasizing:

  • Mixing efficiency : Computational fluid dynamics (CFD) models optimize impeller design for viscous reaction mixtures.
  • Heat transfer : Jacketed reactors with precise temperature control mitigate exothermic risks during amide formation.
  • Membrane separation : Post-reaction purification (e.g., nanofiltration) removes unreacted reagents, leveraging subclass RDF2050104 methodologies .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) rigorously, as minor variations in methylcarbamoyl precursors can alter yields.
  • Data Validation : Use open-access spectral databases (e.g., NIH PubChem) to benchmark NMR/ESIMS data against known analogs.
  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines () for handling reactive intermediates, including fume hood use and emergency neutralization procedures .

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